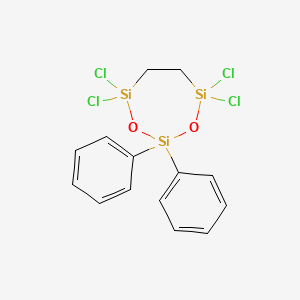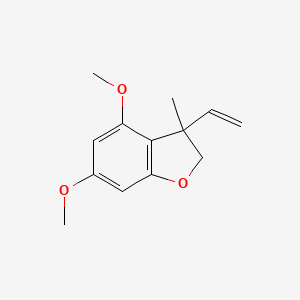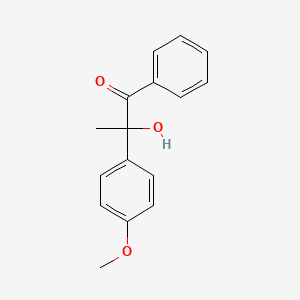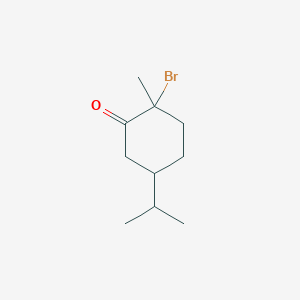![molecular formula C13H20N2O6S B14194846 1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 870083-62-8](/img/structure/B14194846.png)
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a chemically modified nucleoside analog
Méthodes De Préparation
The synthesis of 1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one involves several steps. One common method includes the alkylation of adenosine or guanosine derivatives using 1-methanesulfonyloxy-2-methoxyethane. This reaction typically occurs in the presence of a base such as sodium hydride or sodium methoxide, and the reaction conditions often involve anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Analyse Des Réactions Chimiques
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides for antisense and RNA interference (RNAi) therapies.
Biology: The compound is employed in the study of nucleic acid interactions and the development of nucleic acid-based drugs.
Medicine: It is a key component in the design of antisense oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: The compound is used in the production of nucleic acid-based diagnostic tools and therapeutic agents
Mécanisme D'action
The mechanism of action of 1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one involves its incorporation into nucleic acids, where it can modulate gene expression by binding to complementary RNA sequences. This binding can inhibit the translation of target mRNA or induce its degradation through RNase H-mediated cleavage. The compound’s high affinity for RNA and resistance to nuclease degradation make it an effective tool in gene silencing applications .
Comparaison Avec Des Composés Similaires
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is similar to other modified nucleosides such as 2’-O-methyl and 2’-fluoro nucleosides. it is unique due to its 2’-O-(2-methoxyethyl) modification, which enhances its binding affinity to RNA and increases its stability against nucleases. Similar compounds include:
2’-O-methyl nucleosides: These have a methoxy group at the 2’ position, providing moderate stability and binding affinity.
2’-fluoro nucleosides: These contain a fluorine atom at the 2’ position, offering high binding affinity and stability
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
870083-62-8 |
|---|---|
Formule moléculaire |
C13H20N2O6S |
Poids moléculaire |
332.37 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C13H20N2O6S/c1-7-5-15(13(22)14-11(7)18)12-10(20-4-3-19-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,3-4,6H2,1-2H3,(H,14,18,22)/t8-,9-,10-,12-/m1/s1 |
Clé InChI |
CNKOMIDZMGNVOH-DNRKLUKYSA-N |
SMILES isomérique |
CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCOC |
SMILES canonique |
CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)
![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14194767.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)



![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)




![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)


